molecular formula C12H12ClN7 B12263904 4-chloro-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole

4-chloro-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B12263904
M. Wt: 289.72 g/mol
InChI Key: FCNZTINPCSQRRP-UHFFFAOYSA-N
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Description

4-chloro-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 4-chloro-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Triazole Ring: The triazole ring is introduced by reacting the pyrazole intermediate with an azide compound under thermal or catalytic conditions.

    Formation of Pyridazine Ring: The final step involves the cyclization of the intermediate with a suitable diene or dienophile to form the pyridazine ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-chloro-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately affecting cell proliferation or survival .

Comparison with Similar Compounds

Similar compounds to 4-chloro-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole include other heterocyclic compounds with pyrazole, triazole, or pyridazine rings. Some examples are:

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClN7

Molecular Weight

289.72 g/mol

IUPAC Name

6-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H12ClN7/c13-10-3-15-19(7-10)6-9-4-18(5-9)12-2-1-11-16-14-8-20(11)17-12/h1-3,7-9H,4-6H2

InChI Key

FCNZTINPCSQRRP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NN3C=NN=C3C=C2)CN4C=C(C=N4)Cl

Origin of Product

United States

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